N-(2-羟乙基)-1,3-丙二胺

描述

Coordination Properties and Crystal Structure

The coordination properties of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions have been extensively studied. The reaction with 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine in the presence of copper ion results in dinuclear and mononuclear copper(II) complexes. These complexes exhibit different coordination modes, with copper ions adopting square-planar and tetragonal pyramidal geometries. The formation of these complexes in solution has been confirmed by pH potentiometry, and their electrochemical properties have been characterized by cyclic voltammetry .

Optical Resolution and Molecular Conformation

The optical resolution of a Co(III) complex of 2-hydroxy-1,3-propanediamine-N,N,N',N'-tetraacetic acid has been achieved using strychnine nitrate. The crystal structure of the optically active complex reveals a nearly octahedral coordination around the cobalt atom. The six-membered chelate ring adopts a skew boat conformation, and the absolute configuration of the cobalt center has been determined. Intermolecular hydrogen bonding plays a crucial role in diastereomeric discrimination .

Synthesis and Characterization of Chromium(III) Complex

A dimeric chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine has been synthesized and characterized. The crystal structure of the complex indicates a racemic mixture with configurations at both chromium centers being the same. The magnetic susceptibility of the complex suggests antiferromagnetic coupling between the chromium centers .

Hydrogen Bonding and Supramolecular Framework

The molecule of 2-(hydroxymethyl)-1,3-propanediol exhibits hydrogen bonding that forms sheets within its crystal structure. Similarly, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide shows a three-dimensional supramolecular framework due to strong hydrogen bonds forming chains and dimers .

Redetermination of Crystal Structure

The redetermination of the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine at low temperature has revealed an orthorhombic unit cell. The structure exhibits intra-molecular hydrogen bonding and C-H...π interactions that stabilize the crystal network .

Structural Studies of Organoboron Compounds

The 1,3-propanediamine derivatives have been prepared and reacted with oxybis(diphenylborane) to yield crystalline organoboron compounds. The crystal structures of these compounds have been solved, and the structures were refined to final R values indicating the quality of the crystallographic data .

Syntheses and Properties of Optically Active Complexes

The reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with LuCl3·6H2O and YbCl3·6H2O has resulted in optically active complexes. These complexes crystallize in an acentric space group and exhibit a seven-coordinate distorted pentagonal bipyramidal geometry. The absolute configuration of the complex is stereoselectively unified .

Reaction with Phenylboronic Acid

The reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid has been studied, and the crystal and molecular structure of the reactant has been determined. The structure consists of hydrogen-bonded dimers with exact symmetry, which is relevant to its reactivity with phenylboronic acid .

科学研究应用

二氧化碳捕获

胺洗涤是捕获二氧化碳的关键技术,它可以从N-(2-羟乙基)-1,3-丙二胺的衍生物中获益,例如N-(2-羟乙基)-哌嗪 (HEPZ)。这些衍生物在水溶液中具有良好的相互溶解性、低熔点和高沸点,使其成为二氧化碳捕获混合胺体系中其他胺的潜在替代品 .

脂肪酸二乙醇酰胺的合成

该化合物用于从各种甘油三酯合成N,N-双(2-羟乙基)烷基酰胺或脂肪酸二乙醇酰胺 (FADs)。此过程利用二乙醇胺在不同过渡金属掺杂的CaO纳米晶体非均相催化剂的存在下进行 .

油酰胺合成

N-(2-羟乙基)-1,3-丙二胺参与使用油酸和二乙醇胺合成N,N-双-(2-羟乙基)油酰胺 (NHEO)。这种合成过程包括评估反应动力学和优化产率 .

安全和危害

未来方向

Hydrogels, which can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers, have been used in many branches of medicine and biomedical engineering . The development of smart hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, has become a thriving research frontier in the biomedical engineering field .

作用机制

Target of Action

N-(2-Hydroxyethyl)-1,3-propanediamine, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity by an "entourage effect" .

Biochemical Pathways

PEA is involved in the modulation of membrane potassium ion (K+) channels . It also suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway .

Pharmacokinetics

For instance, N-(2-Hydroxyethyl)-pyrrolidine is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 ± 23% .

Result of Action

The presence of PEA enhances anandamide activity, leading to anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have anti-inflammatory effects and can attenuate lipopolysaccharide-stimulated pro-inflammatory responses .

Action Environment

It’s worth noting that the compound has been used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, acting as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .

属性

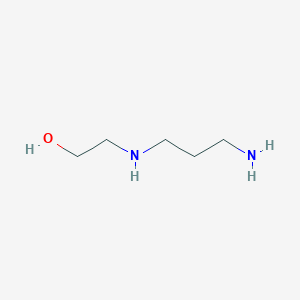

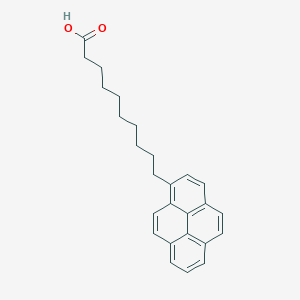

IUPAC Name |

2-(3-aminopropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKSKVKCKMGRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196250 | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4461-39-6 | |

| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminopropyl)ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((3-Aminopropyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(2-Hydroxyethyl)-1,3-propanediamine in the formation of metal complexes, and what interesting magnetic properties can arise from these structures?

A1: N-(2-Hydroxyethyl)-1,3-propanediamine (Hhpda) acts as a ligand in the formation of metal complexes. [] Specifically, it can bind to copper(II) ions, creating a tetranuclear copper(II) complex with an open cubane-like Cu4O4 framework. [] This specific structure, [Cu4(hpda)4][ClO4]4·H2O, has been found to exhibit strong ferromagnetic exchange interactions. [] This means the copper ions within the complex align their magnetic moments in the same direction, leading to an overall magnetic behavior.

Q2: Beyond its use in metal complexes, are there other applications for N-(2-Hydroxyethyl)-1,3-propanediamine?

A2: N-(2-Hydroxyethyl)-1,3-propanediamine is also utilized as a component in water-based cleaning agents for electronic products. [] In these formulations, it likely contributes to the overall cleaning efficacy by aiding in the removal of stains and dirt from sensitive electronic components. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)